molecular formula C13H16O2 B2896374 2-(1-Phenylcyclopentyl)acetic acid CAS No. 3900-93-4; 70239-29-1

2-(1-Phenylcyclopentyl)acetic acid

Cat. No.: B2896374
CAS No.: 3900-93-4; 70239-29-1
M. Wt: 204.269
InChI Key: HQLHNHOWMVAWQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Phenylcyclopentyl)acetic acid is a cyclopentane-substituted acetic acid derivative featuring a phenyl group attached to the cyclopentyl ring. For instance, substituted phenylacetic acids are often studied for their roles in pharmaceuticals, agrochemicals, and natural product synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-phenylcyclopentyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-12(15)10-13(8-4-5-9-13)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLHNHOWMVAWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70239-29-1
Record name 2-(1-phenylcyclopentyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(1-Phenylcyclopentyl)acetic acid with structurally or functionally related compounds, based on available evidence:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Physical State (Evidence) Notable Properties
This compound C₁₃H₁₆O₂ Cyclopentyl, phenyl Not reported Hypothesized: Moderate acidity (pKa ~4–5), hydrophobic due to aromatic/cyclic groups.
2,2-Diphenyl-2-hydroxyacetic acid C₁₄H₁₂O₃ Diphenyl, hydroxyl Crystalline () Higher acidity (hydroxyl group), forms stable hydrogen-bonded dimers .
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ Bromo, methoxy Crystalline () Electron-withdrawing Br increases acidity; methoxy enhances solubility in polar solvents .
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ Phenyl, ester group Crystalline solid () Lower acidity (ester), used as a synthetic intermediate for pharmaceuticals .
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid C₁₉H₂₄O₃S Cyclohexyl, benzofuran, thioether Crystalline () Forms hydrogen-bonded dimers; hydrophobic due to cyclohexyl and benzofuran groups .

Key Comparisons

Acidity and Solubility: The hydroxyl group in 2,2-diphenyl-2-hydroxyacetic acid (benzilic acid) enhances its acidity compared to this compound, which lacks such a substituent . Bromo and methoxy groups in 2-(3-bromo-4-methoxyphenyl)acetic acid lower its pKa relative to non-substituted phenylacetic acids, while the methoxy group improves water solubility .

Hydrogen Bonding and Crystal Packing :

  • Both 2-(3-bromo-4-methoxyphenyl)acetic acid and 2-(5-cyclohexyl-benzofuran)acetic acid form hydrogen-bonded dimers (R₂²(8) motif), stabilizing their crystal lattices . This compound likely exhibits similar dimerization due to the carboxylic acid group.

Electron-withdrawing groups (e.g., Br in ) increase electrophilicity at the α-carbon, making such compounds more reactive in substitution reactions.

Applications :

  • Ethyl 2-phenylacetoacetate is a precursor in amphetamine synthesis, highlighting the role of ester derivatives in drug manufacturing .
  • Brominated phenylacetic acids (e.g., ) are intermediates in natural product synthesis, such as Combretastatin A-4 .

Research Findings and Data Gaps

  • Synthetic Routes : While 2-(3-bromo-4-methoxyphenyl)acetic acid is synthesized via regioselective bromination , methods for this compound remain uncharacterized in the evidence.
  • Thermodynamic Data : Melting points, solubility, and stability data for this compound are absent but could be extrapolated from structurally similar compounds (e.g., ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.